molecular formula C10H14N6 B498975 8-piperidin-1-yl-7H-purin-6-amine CAS No. 312929-71-8

8-piperidin-1-yl-7H-purin-6-amine

Cat. No.: B498975
CAS No.: 312929-71-8
M. Wt: 218.26g/mol
InChI Key: KZMIJTTXZFMRQO-UHFFFAOYSA-N
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Description

8-piperidin-1-yl-7H-purin-6-amine is a compound that features a piperidine ring attached to a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-piperidin-1-yl-7H-purin-6-amine typically involves the reaction of a purine derivative with piperidine. One common method is the nucleophilic substitution reaction where the purine derivative is treated with piperidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-piperidin-1-yl-7H-purin-6-amine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the piperidine ring .

Scientific Research Applications

8-piperidin-1-yl-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-piperidin-1-yl-7H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: Similar to piperidine but with a different ring structure.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Phosphorinane: A heterocyclic compound with phosphorus in the ring.

Uniqueness

8-piperidin-1-yl-7H-purin-6-amine is unique due to the combination of the piperidine ring and the purine base. This structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine or pyridine. The presence of both the piperidine and purine moieties allows for diverse interactions and applications in various fields .

Properties

IUPAC Name

8-piperidin-1-yl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c11-8-7-9(13-6-12-8)15-10(14-7)16-4-2-1-3-5-16/h6H,1-5H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMIJTTXZFMRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=NC(=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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